molecular formula C24H16F3NO2S B2958730 Methyl 2-[3-[3-(trifluoromethyl)phenyl]quinolin-2-yl]sulfanylbenzoate CAS No. 339103-30-9

Methyl 2-[3-[3-(trifluoromethyl)phenyl]quinolin-2-yl]sulfanylbenzoate

Cat. No.: B2958730
CAS No.: 339103-30-9
M. Wt: 439.45
InChI Key: QCSCGIRPMUVNGF-UHFFFAOYSA-N
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Description

Methyl 2-[3-[3-(trifluoromethyl)phenyl]quinolin-2-yl]sulfanylbenzoate is a structurally complex compound featuring a methyl benzoate core linked to a quinoline scaffold via a sulfanyl (-S-) bridge.

Properties

IUPAC Name

methyl 2-[3-[3-(trifluoromethyl)phenyl]quinolin-2-yl]sulfanylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H16F3NO2S/c1-30-23(29)18-10-3-5-12-21(18)31-22-19(14-16-7-2-4-11-20(16)28-22)15-8-6-9-17(13-15)24(25,26)27/h2-14H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCSCGIRPMUVNGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1SC2=NC3=CC=CC=C3C=C2C4=CC(=CC=C4)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H16F3NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 2-[3-[3-(trifluoromethyl)phenyl]quinolin-2-yl]sulfanylbenzoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides an in-depth exploration of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by a quinoline moiety, a trifluoromethyl group, and a sulfanylbenzoate functional group. The trifluoromethyl group is known for enhancing lipophilicity and metabolic stability, which can influence the biological activity of compounds.

Mechanisms of Biological Activity

  • Inhibition of Kinase Activity :
    • Compounds similar to this compound have been shown to inhibit key kinases involved in cell signaling pathways, particularly the PI3K/mTOR pathway. This pathway is crucial for regulating cell growth and proliferation .
    • The introduction of specific substituents, such as the trifluoromethyl group, can modulate the binding affinity to these kinases, enhancing their inhibitory effects .
  • Anticancer Properties :
    • Research indicates that compounds with a quinoline scaffold exhibit anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth in vivo. The mechanism often involves the modulation of cell cycle regulators and pro-apoptotic factors .
  • Antimicrobial Activity :
    • Some studies have reported that quinoline derivatives possess antimicrobial properties, potentially through the disruption of bacterial cell membranes or interference with nucleic acid synthesis .

Structure-Activity Relationship (SAR)

The SAR studies on similar compounds highlight several key aspects:

  • Trifluoromethyl Substitution : The presence of the trifluoromethyl group significantly increases the compound's potency against various biological targets due to its electron-withdrawing properties, which enhance binding interactions with target proteins .
  • Sulfanyl Group Influence : The sulfanyl moiety contributes to the overall lipophilicity and can also participate in hydrogen bonding interactions with biological targets, further influencing potency .

Table 1: Summary of Biological Activities Related to Structural Modifications

Structural ModificationBiological ActivityReference
Trifluoromethyl GroupEnhanced kinase inhibition
Sulfanyl GroupIncreased lipophilicity and binding
Quinoline CoreInduction of apoptosis in cancer cells

Case Studies

  • In Vitro Studies :
    • A study demonstrated that derivatives similar to this compound exhibited IC50 values in the low nanomolar range against various cancer cell lines. The observed effects were attributed to the inhibition of mTOR signaling pathways .
  • In Vivo Studies :
    • Animal models treated with these compounds showed significant tumor regression compared to control groups, indicating promising anticancer efficacy. The studies also noted minimal toxicity at therapeutic doses, suggesting a favorable safety profile .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally or functionally related molecules, emphasizing substituents, molecular features, and applications.

Ethyl Esters with Ureido-Thiazole-Piperazine Moieties ()

Compounds such as Ethyl 2-(4-((2-(4-(3-(3-(trifluoromethyl)phenyl)ureido)phenyl)thiazol-4-yl)methyl)piperazin-1-yl)acetate (10e) share the trifluoromethylphenyl group but differ critically in their heterocyclic systems (thiazole and piperazine vs. quinoline) and ester type (ethyl vs. methyl). Key distinctions include:

  • Molecular Weight : Compound 10e has a molecular weight of 548.2 g/mol (ESI-MS) , likely higher than the target compound due to the piperazine-thiazole chain.
  • Functional Groups : The ureido (-NHCONH-) linker in 10e enables hydrogen bonding, whereas the target’s sulfanyl bridge may favor redox interactions or nucleophilic substitution.
  • Synthetic Efficiency : Yields for 10e exceed 92% , suggesting robust synthetic routes for trifluoromethyl-containing analogs.

Sulfonylurea Herbicides ()

Methyl ester herbicides like triflusulfuron-methyl and metsulfuron-methyl incorporate triazine rings and sulfonylurea (-SO₂NHCONH-) linkers, contrasting with the target’s sulfanyl-quinoline system. Key differences:

  • Applications: Sulfonylureas inhibit acetolactate synthase (ALS) in plants , while the target’s quinoline moiety is more typical of antimalarial or anticancer agents.
  • Reactivity : Sulfonylurea groups are prone to hydrolysis, whereas the sulfanyl bridge may confer greater stability under acidic conditions.

Inference : The target compound is unlikely to exhibit herbicidal activity but may instead target eukaryotic enzymes or receptors due to its heteroaromatic design.

Fluorinated Sulfonamide Benzoates ()

Methyl 3-[(2,6-difluorophenyl)sulfonylamino]-2-fluorobenzoate shares the methyl benzoate core and fluorinated aryl groups but replaces the sulfanyl-quinoline system with a sulfonamide (-SO₂NH-) group. Key contrasts:

  • Pharmacokinetics : The difluorophenyl group in the sulfonamide analog enhances lipophilicity, akin to the target’s -CF₃ group, but the sulfonamide may improve water solubility via hydrogen bonding .
  • Synthetic Utility : Sulfonamide intermediates are widely used in drug discovery (e.g., protease inhibitors), whereas sulfanyl-linked compounds are less common but may offer unique reactivity.

Inference : The target compound’s sulfanyl bridge could serve as a bioisostere for sulfonamides, modulating target selectivity or toxicity profiles.

Table 1: Structural and Functional Comparison

Compound Name / Class Key Features Molecular Weight (g/mol) Primary Application Notable Properties Reference
Target Compound Quinoline, sulfanyl bridge, -CF₃, methyl ester Not reported Hypothetical: Pharma High lipophilicity, π-π interactions N/A
Ethyl 2-(4-((2-(4-(3-(3-(CF₃)phenyl)... Thiazole, piperazine, ureido, ethyl ester 548.2 Research (unspecified) High synthetic yield (92%)
Triflusulfuron-methyl Triazine, sulfonylurea, methyl ester ~350–400* Herbicide ALS inhibition, hydrolytic instability
Methyl 3-[(2,6-F₂C₆H₃)SO₂NH]-2-F-benzoate Difluorophenyl sulfonamide, methyl ester ~315* Pharma intermediate Enhanced solubility, fluorination

*Estimated based on structural analogs.

Key Research Findings and Implications

Trifluoromethyl Group : The -CF₃ group in the target compound and analogs (e.g., 10e ) improves metabolic resistance and membrane permeability, critical for CNS-targeting drugs.

Heterocyclic Cores: Quinoline’s planar structure may confer DNA intercalation or kinase inhibition capabilities absent in thiazole or triazine analogs.

Ester Hydrolysis : Methyl esters generally hydrolyze faster than ethyl esters, suggesting the target compound may have shorter half-life than 10e but higher reactivity than herbicidal sulfonylureas .

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